Tert-butyl 3-carbamoylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-carbamoylpropanoate is an organic compound with the molecular formula C8H15NO3. It is a derivative of propanoic acid and contains a tert-butyl ester group and a carbamoyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-carbamoylpropanoate can be synthesized through several methods. One common method involves the reaction of tert-butyl acrylate with a carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place at room temperature and yields the desired product after purification .
Another method involves the transesterification of tert-butyl acetate with a carbamoyl compound under acidic or basic conditions. This method is often used in industrial settings due to its efficiency and scalability .
Industrial Production Methods
In industrial production, this compound is often synthesized using a continuous flow reactor. This method allows for precise control of reaction conditions and yields high-purity products. The use of catalysts such as palladium or platinum can further enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-carbamoylpropanoate undergoes various chemical reactions, including:
Substitution: The carbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and other nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Tert-butyl 3-carbamoylpropanoic acid.
Reduction: Tert-butyl 3-aminopropanoate.
Substitution: Various substituted carbamoylpropanoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-carbamoylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-carbamoylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in enzymatic and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the carbamoyl group.
Tert-butyl carbamate: Contains a carbamoyl group but lacks the propanoate moiety.
Tert-butyl 3-aminopropanoate: A reduction product of tert-butyl 3-carbamoylpropanoate.
Uniqueness
This compound is unique due to the presence of both the tert-butyl ester and carbamoyl groups, which provide distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a versatile compound in organic synthesis and scientific research .
Properties
IUPAC Name |
tert-butyl 4-amino-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFXZXIPZBUHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.